molecular formula C14H20F3N3 B8368146 3-(4-Ethylpiperazin-1-ylmethyl)-5-trifluoromethyl-phenylamine

3-(4-Ethylpiperazin-1-ylmethyl)-5-trifluoromethyl-phenylamine

Cat. No.: B8368146
M. Wt: 287.32 g/mol
InChI Key: HCMHKIZDBKHXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethylpiperazin-1-ylmethyl)-5-trifluoromethyl-phenylamine is a useful research compound. Its molecular formula is C14H20F3N3 and its molecular weight is 287.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20F3N3

Molecular Weight

287.32 g/mol

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline

InChI

InChI=1S/C14H20F3N3/c1-2-19-3-5-20(6-4-19)10-11-7-12(14(15,16)17)9-13(18)8-11/h7-9H,2-6,10,18H2,1H3

InChI Key

HCMHKIZDBKHXEQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-amino-5-trifluoromethyl-phenyl)-(4-ethyl-piperazin-1-yl)-methanone (14.6 g, 48.5 mmol) in THF (120 ml) under N2-atmosphere, a 1 M solution of BH3.THF (145.5 ml) is added dropwise (exothermic). The mixture is stirred for 14 h at rt and then 5 h at 65° C. After cooling to rt, HCl conc./H2O 1:1 (250 ml) Is added and the mixture stirred for 15 h. The suspension is filtered, the filtrate extracted 3 times with AcOEt. The organic phases are washed twice with 1 N HCl and then discarded. The combined acidic phases are made basic by addition of saturated Na2CO3 solution and extracted 3 times with AcOEt. The organic layers are washed twice with water and brine, dried (Na2SO4) and concentrated. Column chromatography (SiO2; AcOEt/EtOH/NH3 95:5:1→90:10:1) followed by extraction between 3 portions of AcOEt, 3 portions of water and finally brine, drying (Na2SO4) and concentration yields the title compound as an oil: MS: [M+1]+=288; 1H-NMR (CDCl3): 6.94 (s, 1H), 6.82 (s, 1H), 6.78 (s, 1H), 3.82 (sb, H2N), 3.46 (s, 2H), 2.51 (m, 8H), 2.44 (q, 2H), 1.10 (t, 3H).
Name
(3-amino-5-trifluoromethyl-phenyl)-(4-ethyl-piperazin-1-yl)-methanone
Quantity
14.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
145.5 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

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